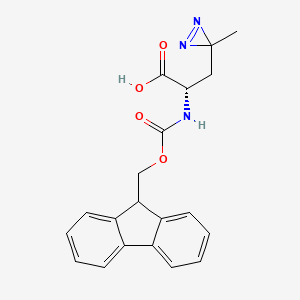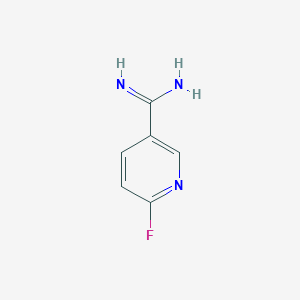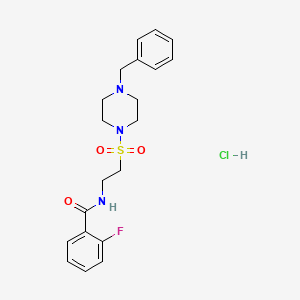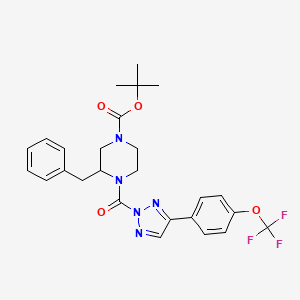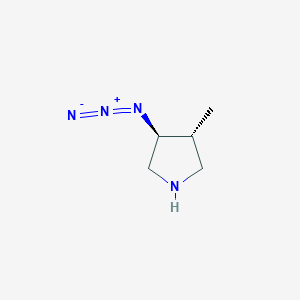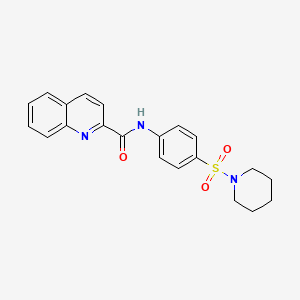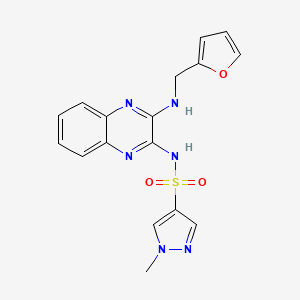
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a novel structured small-molecule inhibitor of ADAM17 . It was designed and developed to repress ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs .
Synthesis Analysis
The compound was developed via pharmacophore modelling, molecular docking, and biochemical screening . It was augmented by substituting two important chemical groups [R1 and R2 of the quinoxaline-2,3-diamine (its chemical skeleton)] .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoxaline-2,3-diamine skeleton . The compound was optimized to have high inhibitory activity against ADAM17 .Chemical Reactions Analysis
The compound inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of NSCLC cells .Applications De Recherche Scientifique
Antitubercular Activity
Research has explored the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, showing significant antitubercular activity against Mycobacterium tuberculosis. These studies highlight the potential of furan and quinoxaline derivatives in developing new antitubercular agents (Kantevari et al., 2011).
Synthesis of Novel Compounds
Several studies have been conducted on the synthesis of novel compounds involving quinoxaline derivatives. For instance, the facile synthesis of novel 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation has been reported, showcasing the chemical versatility and potential biological applications of these compounds (Kurasawa et al., 1989).
Antiprotozoal and Antimicrobial Activities
Research into the antiprotozoal and antimicrobial activities of sulfonamide-based hybrid compounds containing quinoxaline ligands has been extensive. These compounds exhibit promising activities against various protozoal and microbial strains, indicating their potential in treating infectious diseases (Silva et al., 2010).
Applications in Drug Discovery
The exploration of quinazoline and quinoxaline derivatives as histamine H4 receptor inverse agonists and their potential dual action as H1R/H4R ligands suggest novel approaches in drug discovery for treating inflammation and allergy-related conditions (Smits et al., 2008).
Antioxidant Properties
Studies on coumarin fused with quinoline derivatives have demonstrated their ability to quench radicals and inhibit DNA oxidation, indicating their potential as antioxidants for therapeutic applications (Xi & Liu, 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the activation of the Notch pathway, which is necessary for cell survival .
Mode of Action
This compound acts as a small-molecule inhibitor of ADAM17 . It inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, which can induce resistance of cancer cells to anti-tumor drugs .
Biochemical Pathways
The compound affects the ADAM17/Notch pathway . By inhibiting ADAM17, it represses the activation of the Notch pathway . This repression can help overcome the drug resistance of cancer cells, making them more susceptible to anti-tumor drugs .
Pharmacokinetics
Its therapeutic efficacy in non-small cell lung cancer (nsclc) was assessed via multi-assays , suggesting that it has been designed with bioavailability in mind.
Result of Action
The result of the compound’s action is the repression of the ADAM17/Notch pathway activation and the resistance of NSCLC cells to anti-tumor drugs . This can potentially lead to more effective cancer treatments.
Propriétés
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-23-11-13(10-19-23)27(24,25)22-17-16(18-9-12-5-4-8-26-12)20-14-6-2-3-7-15(14)21-17/h2-8,10-11H,9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWSSHYSVHQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


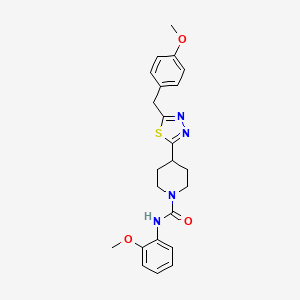
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/no-structure.png)
![(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2471344.png)
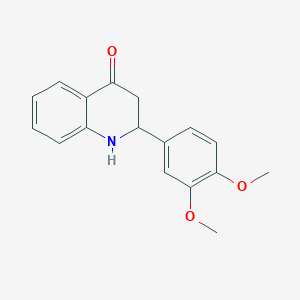


![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)
